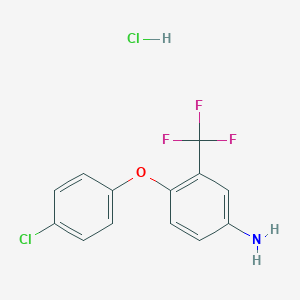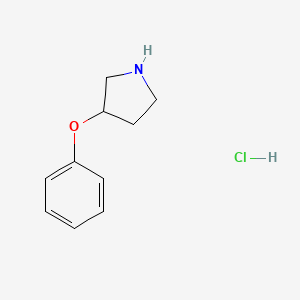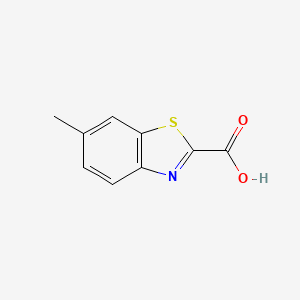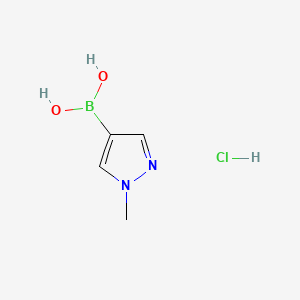
Acide (1-méthyl-1H-pyrazol-4-yl)boronique chlorhydrate
Vue d'ensemble
Description
(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride: is an organic compound with the molecular formula C4H7BN2O2·HCl. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Utilized in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Integral in the production of fine chemicals and intermediates.
Mécanisme D'action
Target of Action
The primary target of 1-Methylpyrazole-4-boronic acid hydrochloride is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 1-Methylpyrazole-4-boronic acid hydrochloride) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . The reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs . These compounds have potential applications in the treatment of various conditions, such as myeloproliferative disorders and cancer .
Action Environment
The efficacy and stability of 1-Methylpyrazole-4-boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place and is incompatible with oxidizing agents . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a wide range of conditions, making it environmentally robust.
Analyse Biochimique
Biochemical Properties
(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as proteases and kinases, forming stable complexes that inhibit their activity. This interaction is crucial for studying enzyme functions and developing enzyme inhibitors for therapeutic purposes . The compound’s boronic acid group allows it to form reversible covalent bonds with the active site of enzymes, leading to inhibition.
Cellular Effects
The effects of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular function.
Molecular Mechanism
At the molecular level, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and the disruption of metabolic pathways . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and organ damage . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit proteasomes, affecting protein degradation and turnover. These interactions are crucial for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding its transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, affecting its activity and function . For instance, it can localize to the nucleus, where it can modulate gene expression and other nuclear processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of 1-Methyl-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: On an industrial scale, the synthesis of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride follows similar routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Transesterification: The compound can participate in transesterification reactions, where it reacts with esters to form new ester products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products:
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
New Esters: Resulting from transesterification reactions.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a pinacol ester group instead of hydrochloride.
4-Pyrazoleboronic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazole-5-boronic acid: Differing in the position of the boronic acid group.
Uniqueness:
Propriétés
IUPAC Name |
(1-methylpyrazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2.ClH/c1-7-3-4(2-6-7)5(8)9;/h2-3,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPLZINTZVVVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669781 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-02-0 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)
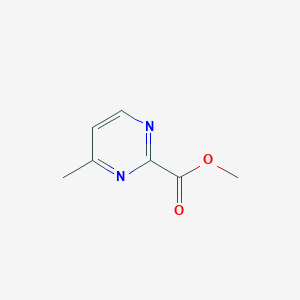

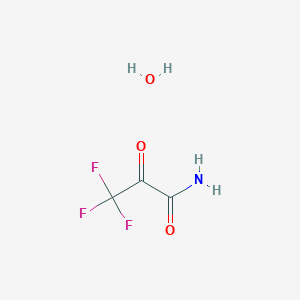
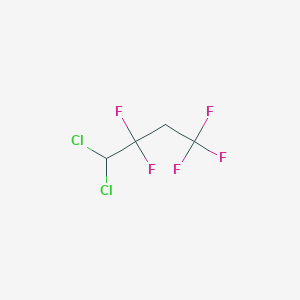
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

